Ethyl 4-(3-phenylpropanamido)butanoate
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Overview
Description
Esters are widely known for their pleasant aromas and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of an ethyl ester group and a phenylpropanamido group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-phenylpropanamido)butanoate can be achieved through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction between 4-(3-phenylpropanamido)butanoyl chloride and ethanol in the presence of a base like pyridine can yield this compound .
Industrial Production Methods
Industrial production of esters like this compound often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. The reaction conditions typically include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to speed up the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-phenylpropanamido)butanoate can undergo various chemical reactions, including:
Substitution: The ester can react with nucleophiles such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents like methylmagnesium bromide (CH3MgBr) in dry ether.
Major Products Formed
Hydrolysis: 4-(3-phenylpropanamido)butanoic acid and ethanol.
Reduction: 4-(3-phenylpropanamido)butanol.
Substitution: Tertiary alcohols depending on the Grignard reagent used.
Scientific Research Applications
Ethyl 4-(3-phenylpropanamido)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-phenylpropanamido)butanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol. The carboxylic acid can then interact with various enzymes and receptors, modulating biological pathways .
Comparison with Similar Compounds
Ethyl 4-(3-phenylpropanamido)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butanoate: Known for its fruity aroma and used in perfumes.
Ethyl benzoate: Used in the fragrance industry for its pleasant smell.
Uniqueness
What sets this compound apart is its unique structure, combining an ethyl ester group with a phenylpropanamido group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
90068-81-8 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 4-(3-phenylpropanoylamino)butanoate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)9-6-12-16-14(17)11-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,17) |
InChI Key |
KUVOFIXBPLHUKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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